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Compound Name:
1H-indol-1-yl)ethanone

Cat. No.: B051616

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of available spectroscopic data for N-
acetylated hydroxyindoles. Due to the limited availability of comprehensive experimental data
for all positional isomers of N-acetylated hydroxyindoles in publicly accessible literature, this
guide presents a combination of reported data for these compounds and closely related
derivatives. The information herein is intended to serve as a valuable resource for the structural
elucidation and characterization of this class of compounds.

Introduction

N-acetylated hydroxyindoles are a class of heterocyclic compounds of significant interest in
medicinal chemistry and drug discovery. The indole scaffold is a common motif in a wide range
of biologically active natural products and synthetic compounds. The addition of a hydroxyl
group and an N-acetyl moiety can significantly modulate the physicochemical and
pharmacological properties of the parent indole ring, influencing its potential as a therapeutic
agent. Accurate and comprehensive spectroscopic data is paramount for the unambiguous
identification, purity assessment, and structural confirmation of these molecules. This guide
summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, provides detailed experimental protocols, and presents logical
workflows for the analysis of N-acetylated hydroxyindoles.
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Spectroscopic Data

The following sections summarize the available spectroscopic data for N-acetylated
hydroxyindoles. It is important to note that complete experimental datasets for all isomers (4-,
5-, 6-, and 7-hydroxy) were not consistently found in the reviewed literature. Therefore, data
from closely related compounds, such as N-acetylated hydroxyindolines (the reduced form of
indoles) and C-acetylated hydroxyindoles, are included for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. The chemical shifts in *H and 3C NMR spectra provide detailed information about
the electronic environment of each nucleus.

IH NMR Data

The proton NMR spectra of N-acetylated hydroxyindoles are characterized by signals from the
acetyl methyl group, the aromatic protons on the indole ring, and the hydroxyl proton. The
position of the hydroxyl group significantly influences the chemical shifts and coupling patterns
of the aromatic protons.

13C NMR Data

The carbon-13 NMR spectra provide information on all carbon atoms in the molecule, including
the carbonyl and methyl carbons of the acetyl group, and the carbons of the indole ring. The
chemical shifts are sensitive to the substitution pattern on the aromatic ring.

Table 1: *H NMR Spectroscopic Data of N-Acetylated Hydroxyindoles and Related Compounds
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Compound Solvent o (ppm) and Multiplicity
S 7.2-7.4 (m, Ar-H), 5.3 (t, H-3),

N-Acetyl-3-hydroxyindoline CDClIs

4.1 (t, H-2), 2.2 (s, N-COCHs)

8.8 (s, OH), 6.6-7.0 (m, Ar-H),
N-Acetyl-5-hydroxyindoline DMSO-ds 3.9 (t, H-2), 2.9 (t, H-7), 2.1 (s,

N-COCHs3)

9.1 (s, OH), 6.5-7.1 (m, Ar-H),
N-Acetyl-6-hydroxyindoline DMSO-ds 4.0 (t, H-2), 2.8 (t, H-7), 2.1 (s,

N-COCHs3)
3,6-Diacetyl-5-hydroxy-indole

DMSO-ds ~7.30 (s, H-7), ~7.52 (s, H-4)

derivative

Note: Data for N-acetylated hydroxyindoles is limited. Data for related compounds is provided
for reference. Chemical shifts can vary depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data of N-Acetylated Hydroxyindoles and Related

Compounds
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Compound

Solvent

 (ppm)

N-Acetyl-3-hydroxyindoline

CDClz

~170 (C=0), ~140 (Ar-C),
~128 (Ar-CH), ~124 (Ar-CH),
~117 (Ar-CH), ~70 (C-3), ~50
(C-2), ~24 (CHs)

N-Acetyl-5-hydroxyindoline

DMSO-ds

~169 (C=0), ~150 (C-5), ~135
(C-7a), ~125 (C-3a), ~115 (Ar-
CH), ~112 (Ar-CH), ~106 (Ar-
CH), ~52 (C-2), ~28 (C-7), ~24
(CHs)

N-Acetyl-6-hydroxyindoline

DMSO-ds

~169 (C=0), ~155 (C-6), ~138
(C-7a), ~124 (C-3a), ~120 (Ar-
CH), ~110 (Ar-CH), ~98 (Ar-
CH), ~53 (C-2), ~29 (C-7), ~24
(CHs)

Note: Data for N-acetylated hydroxyindoles is limited. Data for related compounds is provided

for reference. Chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For N-

acetylated hydroxyindoles, characteristic absorption bands are expected for the O-H stretch of

the hydroxyl group, the N-H stretch (if not acetylated, for comparison), the C=0 stretch of the

amide, and the aromatic C-H and C=C stretches.

Table 3: IR Spectroscopic Data of N-Acetylated Hydroxyindoles and Related Compounds
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Characteristic Absorption

Compound Sample Phase

Bands (cm™?)

) ~1710 (C=0 amide), ~1460,

N-Acetylindole Gas Phase

~1370, ~750
6-Acetyl-5-hydroxy-indole Nuiol 2720 (intramolecular H-bonded

ujo

derivative : OH), 1625 (C=0 acetyl)
General N-acetylated amides ~1650 (Amide |, C=0 stretch)
General Hydroxyindoles ~3400 (O-H stretch)

Note: Specific IR data for all N-acetylated hydroxyindole isomers is not readily available.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation. For N-acetylated hydroxyindoles, the
molecular ion peak (M*) is expected, along with characteristic fragments resulting from the loss
of the acetyl group, carbon monoxide, and other neutral fragments.

Table 4. Mass Spectrometry Data of N-Acetylated Hydroxyindoles and Related Compounds

Key m/z values and

Compound lonization Method .
(Proposed Fragmentation)
_ 159 (M+), 117 (M - COCH>),
N-Acetylindole El
116 (M - COCHs)
6-Acetyl-5-hydroxy-indole - 419 (M%), 404 (M - CHs), 376
derivative (M - COCHs)

Note: The exact fragmentation pattern will depend on the position of the hydroxyl group.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of N-
acetylated hydroxyindoles.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of
a suitable deuterated solvent (e.g., CDCls, DMSO-ds, or acetone-ds) in a 5 mm NMR tube.
The choice of solvent will depend on the solubility of the compound.

H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field
spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be
acquired to obtain a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. Due to the low natural abundance of 13C, a larger number of scans and a longer
relaxation delay (e.g., 2-5 seconds) are typically required.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and
baseline correction. The chemical shifts should be referenced to the residual solvent peak or
an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of
the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for both
solid and liquid samples, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a
small amount of the sample directly on the ATR crystal.

Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm~1. A background
spectrum of the empty sample compartment or the pure KBr pellet should be recorded and
subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the various
functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as a direct insertion probe (for solid samples) or by coupling the mass
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spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

« lonization: Use an appropriate ionization technique. Electron lonization (El) at 70 eV is a
common method for obtaining fragmentation patterns. Softer ionization techniques like
Electrospray lonization (ESI) or Chemical lonization (Cl) can be used to primarily observe
the molecular ion.

» Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For high-resolution
mass spectrometry (HRMS), the instrument should be calibrated to ensure accurate mass
measurements, which can be used to determine the elemental composition of the ions.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and
logical relationships relevant to the study of N-acetylated hydroxyindoles.
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General workflow for the synthesis and characterization of N-acetylated hydroxyindoles.
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Relationship between molecular structure and expected spectroscopic data.

Conclusion

This technical guide has summarized the currently available spectroscopic data for N-

acetylated hydroxyindoles and their derivatives. While comprehensive datasets for all isomers

are not yet available in the literature, the provided information, along with generalized

experimental protocols and workflow diagrams, offers a valuable starting point for researchers

in the field. The further synthesis and detailed spectroscopic characterization of all positional
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isomers of N-acetylated hydroxyindoles are warranted to create a more complete and readily
accessible reference for the scientific community.

 To cite this document: BenchChem. [Spectroscopic Data of N-acetylated Hydroxyindoles: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051616#spectroscopic-data-nmr-ir-ms-of-n-
acetylated-hydroxyindoles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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